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Compound of Interest

6-Chloro-3-methylimidazo[1,2-
Compound Name:
bjpyridazine

Cat. No.: B159489

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic system
is a key pharmacophore in numerous compounds with potential therapeutic applications,
ranging from oncology and inflammation to infectious diseases. This technical guide provides
an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, with a
focus on quantitative data, experimental methodologies, and the underlying signaling
pathways.

Kinase Inhibitory Activity

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as potent inhibitors of
various protein kinases, which are critical regulators of cellular processes and attractive targets
for drug discovery.

Mps1l (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly
checkpoint and a promising target in oncology.[1][2] A series of imidazo[1,2-b]pyridazine-based
compounds have been developed as highly potent and selective Mps1 inhibitors.
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Table 1: Mps1 Kinase Inhibitory Activity and Antiproliferative Activity of Imidazo[1,2-b]pyridazine
Derivatives[1][2]

Compound Cellular Mps1 IC50 (nM) A549 IC50 (nM)

27f 0.70 6.0

IC50 values represent the concentration required for 50% inhibition.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated
target for B-cell malignancies.[3][4] Imidazo[1,2-b]pyridazine derivatives have been identified
as potent and highly selective irreversible inhibitors of BTK.

Table 2: BTK Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives[3][4]

Compound BTK IC50 (nM)

22 13

IC50 values represent the concentration required for 50% inhibition.

Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling
pathways implicated in autoimmune and inflammatory diseases. The pseudokinase (JH2)
domain of Tyk2 has emerged as a target for developing selective allosteric inhibitors.[5][6]

Table 3: Tyk2 JH2 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives[5][6]

Compound TYK2 JH2 IC50 (pM)
7 Potent hit compound
29 Improved cellular potency
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IC50 values represent the concentration required for 50% inhibition.

Dual-specificity Tyrosine-phosphorylation-regulated
Kinase (DYRK) Inhibition

The DYRK family of kinases is implicated in various cellular processes, and their dysregulation
is associated with several diseases, including cancer and neurodegenerative disorders.[7][8][9]
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of DYRK1A.

Table 4. DYRK1A Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives[8]

Compound DYRKZ1A IC50 (nM)

17 25

IC50 values represent the concentration required for 50% inhibition.

Anticancer Activity

The kinase inhibitory properties of imidazo[1,2-b]pyridazines contribute significantly to their
potent anticancer activities against a range of human cancer cell lines.

Table 5: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives Against Various Cancer
Cell Lines[1][2][10][11][12]
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Compound Cell Line IC50 (pM)
27f A549 (Lung) 0.006

5 A549 (Lung) 3.22

51 HCT-116 (Colon) 2.71

IP-5 HCC1937 (Breast) 45

IP-6 HCC1937 (Breast) 47.7

1(@) A549 (Lung) 8.23

1(a) BT549 (Breast) 1.02

1(@) HCT-116 (Colon) 5.60

1(@) MCF-7 (Breast) 5.59

IC50 values represent the concentration required for 50% inhibition.

Anti-inflammatory Activity

Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory properties, primarily
through the inhibition of cyclooxygenase (COX) enzymes.

Table 6: COX-1 and COX-2 Inhibitory Activity of Pyridazine Derivatives[13][14]

Selectivity Index

Compound COX-1 IC50 (pM) COX-2 IC50 (pM) (SI) (COX-1/COX-2)
4c - 0.26

6b - 0.18 6.33

9a - 0.0155 21.29

16b - 0.0169 18.63

Celecoxib - 0.35

Celecoxib - 0.0178 17.98
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IC50 values represent the concentration required for 50% inhibition. A higher selectivity index
indicates greater selectivity for COX-2.

Antiviral Activity

A notable biological activity of imidazo[1,2-b]pyridazine derivatives is their potent and broad-
spectrum inhibition of human picornaviruses, including rhinoviruses and enteroviruses.[15]

Table 7: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives against Human Rhinovirus 14
(HRV-14)[15]

Compound Activity

Oxime derivatives Most potent analogues

- Potent broad-spectrum antirhinoviral and
antienteroviral activity

Experimental Protocols
Mpsl/TTK Kinase Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of
compounds on Mps1/TTK activity.

¢ Reagents and Materials:
o Recombinant human Mps1/TTK enzyme

o Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij-35)

o ATP solution
o Fluorescently labeled peptide substrate
o Test imidazo[1,2-b]pyridazine compounds dissolved in DMSO

o Stop solution (containing a chelating agent like EDTA)
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o 384-well assay plates

o Plate reader capable of detecting fluorescence or luminescence.

e Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small
volume (e.g., 2.5 pL) of the diluted compounds or DMSO (for controls) to the wells of the
384-well plate. c. Prepare a 2x Mps1 enzyme/substrate mixture in kinase reaction buffer and
add 5 pL to each well. d. Initiate the kinase reaction by adding 2.5 puL of a 4x ATP solution to
each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f.
Stop the reaction by adding a stop solution. g. Measure the signal (e.g., fluorescence or
luminescence) using a plate reader. The signal is inversely proportional to the kinase activity.
h. Calculate the percent inhibition for each compound concentration and determine the 1C50
value by fitting the data to a dose-response curve.

BTK Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds
against BTK.

e Reagents and Materials:
o Recombinant human BTK enzyme
o Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
o ATP solution
o Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
o Test imidazo[1,2-b]pyridazine compounds in DMSO
o ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
o 384-well assay plates

o Luminometer.
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e Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add the
test compound, BTK enzyme, and substrate/ATP mixture. c. Incubate the reaction at room
temperature for 60 minutes. d. Add ADP-Glo™ Reagent to deplete the remaining ATP and
incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and
generate a luminescent signal. Incubate for 30 minutes. f. Measure the luminescence using
a plate reader. The luminescent signal is directly proportional to the amount of ADP produced
and thus to the kinase activity. g. Calculate IC50 values from the dose-response curves.

MTT Cell Viability Assay (Generic Protocol)

This assay is used to assess the cytotoxic effects of the imidazo[1,2-b]pyridazine derivatives on
cancer cell lines.

e Reagents and Materials:
o Cancer cell lines (e.g., A549, HCT-116, MCF-7)
o Complete cell culture medium
o Test imidazo[1,2-b]pyridazine compounds

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
o 96-well cell culture plates
o Microplate reader.

e Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight. b. Treat the cells with various concentrations of the test compounds and a
vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours). c. After the incubation
period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the
medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the
absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate
the percentage of cell viability relative to the vehicle control and determine the IC50 value.
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Signaling Pathways and Logical Relationships
B-Cell Receptor (BCR) Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives that inhibit BTK interfere with the BCR signaling pathway,
which is crucial for B-cell proliferation and survival.
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Caption: BCR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine BTK
inhibitors.

STAT3 Signaling Pathway

The STAT3 signaling pathway is often constitutively activated in cancer cells and plays a critical
role in tumor progression. Some imidazo[1,2-b]pyridazine derivatives may exert their anticancer
effects by modulating this pathway.
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Caption: Overview of the STAT3 signaling pathway and potential points of inhibition.
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Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing
imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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